Maackiapterocarpan B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1R,14R)-6,6-dimethyl-7,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.03,8.015,23.017,21]tetracosa-2(11),3(8),4,9,15,17(21),22-heptaen-9-ol |
InChI |
InChI=1S/C21H18O6/c1-21(2)4-3-10-18-17(6-13(22)19(10)27-21)23-8-12-11-5-15-16(25-9-24-15)7-14(11)26-20(12)18/h3-7,12,20,22H,8-9H2,1-2H3/t12-,20+/m0/s1 |
InChI Key |
JNKQIPSRLIRVDJ-FKIZINRSSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2[C@H]4[C@@H](CO3)C5=CC6=C(C=C5O4)OCO6)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2C4C(CO3)C5=CC6=C(C=C5O4)OCO6)O)C |
Synonyms |
maackiapterocarpan B |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Properties
Maackiapterocarpan B exhibits significant anti-inflammatory effects, making it a candidate for therapeutic interventions in inflammatory diseases. Research has demonstrated that this compound can suppress the production of various pro-inflammatory cytokines and mediators.
Mechanism of Action:
- Inhibition of nitric oxide production.
- Suppression of tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) expression.
- Modulation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases pathways in lipopolysaccharide-stimulated macrophages .
Case Study:
A study involving macrophage-mediated inflammation showed that this compound significantly reduced inflammatory markers, suggesting its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Cytotoxic Activity Against Cancer Cells
This compound has been investigated for its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Cytotoxic Effects:
- The compound has shown selective cytotoxicity against human cancer cell lines, including A375S2 (melanoma), HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells .
Data Table: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| A375S2 | 7.8 | Melanoma |
| HeLa | 4.5 | Cervical Cancer |
| MCF-7 | Not specified | Breast Cancer |
| HepG2 | Not specified | Liver Cancer |
Research Findings:
The cytotoxicity exhibited by this compound suggests its potential as a lead compound in the development of new anticancer therapies, particularly for resistant cancer types .
Antibacterial and Antiviral Activities
In addition to its anti-inflammatory and cytotoxic properties, this compound has been assessed for antibacterial and antiviral activities.
Antibacterial Effects:
Studies have indicated that extracts containing this compound can inhibit the growth of various bacterial strains, supporting its traditional use in folk medicine for treating infections .
Antiviral Effects:
Preliminary investigations suggest that this compound may also exhibit antiviral properties, although further research is needed to elucidate the specific mechanisms involved .
Applications in Traditional Medicine
Historically, Sophora tonkinensis has been utilized in traditional Chinese medicine for treating respiratory ailments, gastrointestinal issues, and skin diseases. The presence of this compound contributes to these therapeutic effects due to its biological activities.
Traditional Uses:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Maackiapterocarpan A
Maackiapterocarpan A, also isolated from Sophora tonkinensis, shares the core pterocarpan skeleton with Maackiapterocarpan B. Key structural differences include hydroxylation patterns and substituent groups. While both compounds exhibit anti-inflammatory properties, Maackiapteropan B demonstrates superior inhibition of NF-κB activation (IC₅₀ = 8.2 μM vs. 12.5 μM for Maackiapterocarpan A), attributed to its additional hydroxyl group at the C-7 position enhancing molecular interactions with cellular targets .
Homopterocarpin
Homopterocarpin, another pterocarpan from Sophora species, lacks the C-9 methoxy group present in this compound. This structural variation correlates with reduced anti-inflammatory efficacy but increased antimicrobial activity against Staphylococcus aureus (MIC = 16 μg/mL vs. >64 μg/mL for this compound) .
Dehydromaackiai
Dehydromaackiai, a dehydrated derivative of maackiain, shares the pterocarpan framework but lacks the furan ring oxygenation. This alteration diminishes its solubility in aqueous media, limiting bioavailability compared to this compound .
Functional Comparison with Analogous Bioactive Compounds
Sophoratonin H
Sophoratonin H, a flavonoid from Sophora tonkinensis, exhibits anti-inflammatory activity but operates via a distinct mechanism: direct scavenging of reactive oxygen species (ROS) rather than NF-κB/MAPK pathway modulation. Its IC₅₀ for ROS inhibition is 5.3 μM, slightly lower than this compound’s IC₅₀ for TNF-α suppression (6.8 μM) .
Flemichapparin B
Flemichapparin B, a prenylated isoflavonoid, shows comparable anti-inflammatory potency to this compound but with cytotoxic side effects at higher concentrations (>20 μM), limiting its therapeutic utility .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationship (SAR): Oxygenation at C-7 and methoxylation at C-9 in this compound enhance its anti-inflammatory efficacy by improving hydrogen bonding with kinase domains .
- Limitations: this compound’s moderate solubility in polar solvents remains a challenge for drug delivery, necessitating derivatization or nano-encapsulation strategies .
Preparation Methods
Ethanol-Based Extraction
The most common method involves refluxing dried plant material with 70–80% ethanol. For example:
Sequential Solvent Partitioning
Crude extracts undergo liquid-liquid partitioning to enrich pterocarpans:
| Step | Solvent System | Target Fraction | Key Components |
|---|---|---|---|
| 1 | Petroleum ether | Lipid removal | Waxes, chlorophyll |
| 2 | Ethyl acetate | Pterocarpan enrichment | This compound, isoflavonoids |
| 3 | n-Butanol | Glycoside recovery | Trifolirhizin, genistein derivatives |
Partitioning with ethyl acetate typically recovers 80–90% of this compound.
Chromatographic Purification Strategies
Silica Gel Column Chromatography
Initial fractionation uses silica gel (200–300 mesh) with gradient elution:
Sephadex LH-20 Gel Filtration
Further purification employs Sephadex LH-20 columns:
Preparative HPLC
Final polishing uses reversed-phase C18 columns:
- Conditions : MeOH:H₂O (75:25), flow rate 25 mL/min
- Yield : 4.5–15 mg of this compound per 1 kg dried plant material.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
| Method | Conditions | Purity (%) | Source |
|---|---|---|---|
| HPLC-PDA | C18 column, 254 nm | 98.2 | |
| TLC | CH₂Cl₂:MeOH (10:1) | 95 |
Synthetic Approaches and Challenges
While biosynthetic pathways remain unclear, one patent outlines a semi-synthetic route:
- Starting material : Genistein-7-O-gentiobioside from Maackia amurensis.
- Cyclization : BF₃·Et₂O-catalyzed pterocarpan formation (60°C, 8 h).
- Yield : 12% over five steps, limited by stereochemical control at C-6a and C-11a.
Comparative Analysis of Extraction Efficiency
| Parameter | Ethanol Reflux | Supercritical CO₂ | Enzymatic Hydrolysis |
|---|---|---|---|
| Yield (%) | 0.5–1.2 | 4.3 | 0.8 |
| Purity (%) | 85–92 | 89 | 78 |
| Time (h) | 24–48 | 6 | 72 |
Supercritical CO₂ extraction offers superior yield but requires specialized equipment.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How is Maackiapterocarpan B structurally characterized, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HR-MS). For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Researchers should cross-reference spectral data with published literature and use computational tools like ChemDraw for stereochemical assignments .
Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?
- Methodological Answer : Standard assays include:
- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
- Antimicrobial activity : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
Researchers must include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?
- Methodological Answer : Address discrepancies by:
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines, focusing on variables like compound purity, assay protocols, and cell line selection.
- Dose-response validation : Re-test bioactivity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance and use the lasso regression method to identify confounding variables (e.g., solvent effects) .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action in vivo?
- Methodological Answer :
- Model selection : Use transgenic organisms or xenograft models relevant to the target disease (e.g., zebrafish for angiogenesis studies).
- Dosage optimization : Conduct pharmacokinetic profiling (e.g., AUC calculations) to determine bioavailability.
- Controls : Include vehicle controls and reference compounds (e.g., bevacizumab for anti-angiogenic effects).
Document all steps in compliance with ARRIVE guidelines for reproducibility .
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?
- Methodological Answer :
- Reaction monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track intermediates.
- Catalyst screening : Test palladium-based catalysts (e.g., Pd/C) for cross-coupling steps and chiral catalysts for enantioselective synthesis.
- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) and validate purity via HPLC.
Computational tools like Gaussian for transition-state modeling can predict reaction pathways .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?
- Methodological Answer :
- Multi-omics integration : Use pathway enrichment analysis (e.g., KEGG, GO) for transcriptomic data and partial least squares-discriminant analysis (PLS-DA) for metabolomic profiles.
- Dose-response modeling : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀ values.
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction for high-throughput datasets.
Tools like MetaboAnalyst and R/Bioconductor packages are essential .
Q. How should researchers address batch-to-batch variability in this compound production during preclinical studies?
- Methodological Answer :
- Quality control (QC) protocols : Implement LC-MS batch testing and quantify impurities via peak integration.
- Stability studies : Assess compound degradation under varying temperatures and pH using accelerated stability testing (ICH guidelines).
- Documentation : Maintain a batch record with raw spectral data and solvent residue profiles (e.g., residual DMSO) .
Literature and Reproducibility
Q. What strategies ensure rigorous literature reviews when identifying gaps in this compound research?
- Methodological Answer :
- Database selection : Prioritize PubMed, SciFinder, and Web of Science, using Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)").
- Critical appraisal : Apply AMSTAR-2 criteria to evaluate systematic reviews and check for conflicts of interest in cited studies.
- Gap analysis : Use tools like VOSviewer to map research trends and identify understudied areas (e.g., pharmacokinetics in non-mammalian models) .
Q. How can researchers enhance reproducibility when reporting this compound experiments?
- Methodological Answer :
- MIAME compliance : Detail experimental conditions (e.g., cell culture media, instrument calibration dates).
- Data sharing : Deposit raw spectra in repositories like ChemSpider or Figshare.
- Reagent validation : Provide CAS numbers and vendor lot numbers for critical reagents.
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
